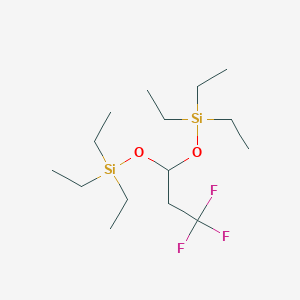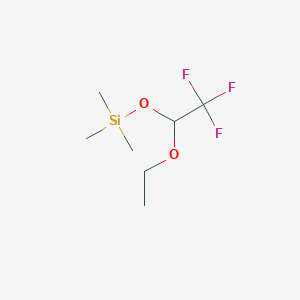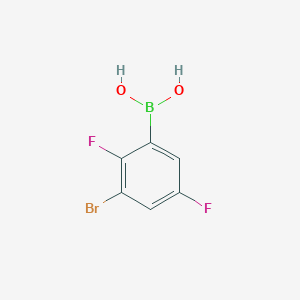
1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane is a fluorinated organic compound characterized by its trifluoromethyl group and bis(triethylsiloxy) substituents on a propane backbone. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane typically involves the trifluoromethylation of propane derivatives followed by the introduction of triethylsiloxy groups. One common method is the reaction of propane with trifluoromethyl iodide under controlled conditions, followed by subsequent reactions with triethylsilanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethylated alcohols or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of trifluoromethylated hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triethylsiloxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be facilitated by strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Trifluoromethylated alcohols or carboxylic acids.
Reduction: Trifluoromethylated hydrocarbons.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of biological systems where fluorinated molecules play a role.
Medicine: It may be utilized in the development of pharmaceuticals that require fluorinated groups for enhanced activity or stability.
Industry: The compound finds use in the production of materials with specific properties, such as enhanced chemical resistance or thermal stability.
Mécanisme D'action
The mechanism by which 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane exerts its effects depends on its specific application. In pharmaceuticals, for example, the trifluoromethyl group can enhance the binding affinity of a drug to its target receptor. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane is unique due to its specific combination of trifluoromethyl and triethylsiloxy groups. Similar compounds include:
1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane: Similar structure but with an ethane backbone.
1,1,1-Trifluoro-3,3-bis(triethylsilyl)propane: Similar but with triethylsilyl groups instead of triethylsiloxy groups.
These compounds share the trifluoromethyl group but differ in their substituents and backbone, leading to different chemical properties and applications.
Propriétés
IUPAC Name |
triethyl-(3,3,3-trifluoro-1-triethylsilyloxypropoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33F3O2Si2/c1-7-21(8-2,9-3)19-14(13-15(16,17)18)20-22(10-4,11-5)12-6/h14H,7-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHRQGBZKXXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(CC(F)(F)F)O[Si](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33F3O2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-phenyl]azinate](/img/structure/B8064922.png)




![6-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B8064978.png)





